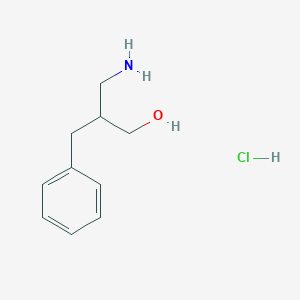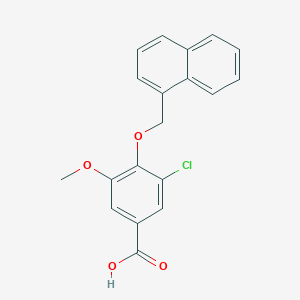
3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid is an organic compound with a complex aromatic structure It is characterized by the presence of a chloro group, a methoxy group, and a naphthalen-1-ylmethoxy group attached to a benzoic acid core
Mécanisme D'action
Target of Action
Benzoic acid derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Benzoic acid derivatives typically act through a combination of mechanisms, including free radical reactions, nucleophilic substitution, and oxidation . The compound may interact with its targets, causing changes in their function and leading to downstream effects.
Biochemical Pathways
Benzoic acid derivatives can influence various biochemical pathways, depending on their specific targets . These effects can lead to changes in cellular function and physiology.
Result of Action
Based on its chemical structure, it may influence cellular function through its interactions with various targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amino group.
Diazotization: Formation of a diazonium salt from the amino group.
Sandmeyer Reaction: Replacement of the diazonium group with a chloro group.
Methoxylation: Introduction of the methoxy group.
Naphthalen-1-ylmethoxylation: Attachment of the naphthalen-1-ylmethoxy group.
Carboxylation: Introduction of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic steps, often using continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Oxidation: Formation of aldehydes or carboxylic acids from the methoxy group.
Reduction: Formation of alcohols from the carboxylic acid group.
Applications De Recherche Scientifique
3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of dyes and pigments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chloro-5-methoxybenzoic acid
- 4-(naphthalen-1-ylmethoxy)benzoic acid
- 3-chloro-4-(naphthalen-1-ylmethoxy)benzoic acid
Uniqueness
3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
IUPAC Name |
3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO4/c1-23-17-10-14(19(21)22)9-16(20)18(17)24-11-13-7-4-6-12-5-2-3-8-15(12)13/h2-10H,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXIZOWBMNUTBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
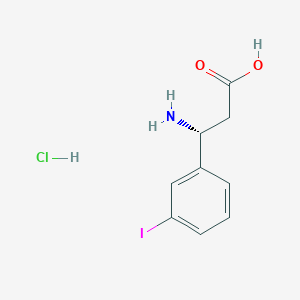
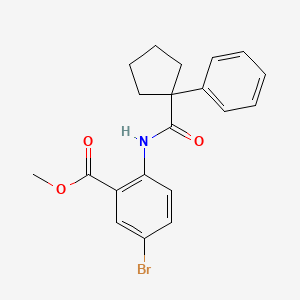

![2-chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]propanamide hydrochloride](/img/structure/B2992870.png)

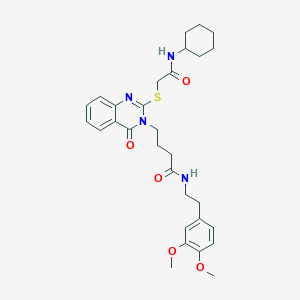
![2-(4-chlorophenoxy)-2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2992874.png)
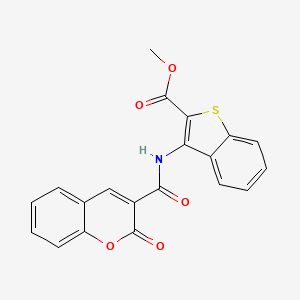
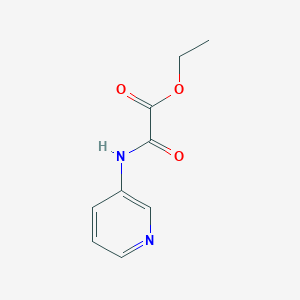
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2992879.png)
![N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2992880.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2992882.png)
![2-[4-(3-Chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[2-(2,4-difluorophenyl)-5-methylpyrazol-3-yl]-5-methylpyrazol-3-ol](/img/structure/B2992883.png)
